N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
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Description
N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H14F2N4OS and its molecular weight is 348.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Factors such as its molecular weight, lipophilicity, and the presence of functional groups like the cyano group and sulfanyl group may influence its pharmacokinetic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability, while the presence of other molecules may influence its binding to its targets .
Biological Activity
The compound N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure indicates the presence of a cyano group, fluorinated phenyl ring, and a pyrimidine derivative, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial properties : Inhibiting bacterial growth through interference with cellular processes.
- Anti-inflammatory effects : Modulating cytokine production and reducing inflammation in various models.
- Anticancer activity : Inducing apoptosis in cancer cells and inhibiting tumor growth.
In Vitro Studies
In vitro studies have demonstrated the compound's potential effectiveness in various assays:
- Cell Viability Assays : The compound was tested on different cell lines to assess cytotoxicity. Results indicated that it exhibited low cytotoxicity at concentrations up to 20 µM, allowing for further exploration of its therapeutic potential .
- Tyrosinase Inhibition : Similar compounds have shown strong inhibition of tyrosinase activity, which is crucial in melanin production. The compound's structure suggests potential for similar inhibitory effects, making it a candidate for skin-related applications .
In Vivo Studies
Preliminary in vivo studies have suggested promising anti-inflammatory effects. For instance, compounds structurally related to this compound demonstrated significant reductions in paw edema in animal models .
Summary of Biological Activities
Activity Type | Assay Type | Concentration Range | Observed Effect |
---|---|---|---|
Cytotoxicity | Cell viability (B16F10) | ≤20 µM | Low cytotoxicity observed |
Tyrosinase Inhibition | Cellular tyrosinase assay | 0–20 µM | Significant inhibition noted |
Anti-inflammatory | Paw edema model | 25–50 µM | Reduction in edema observed |
Case Studies
- Anti-inflammatory Activity : A study exploring the anti-inflammatory properties of structurally similar compounds found that they significantly reduced levels of pro-inflammatory cytokines (IL-1β and TNFα) in macrophage cultures. This suggests that this compound may share similar properties .
- Antimicrobial Testing : In another study focusing on antimicrobial activity, compounds with analogous structures were tested against various bacterial strains. The results indicated effective inhibition of bacterial growth, supporting the hypothesis that this compound could also possess antimicrobial properties .
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c1-9-5-10(2)21-16(20-9)24-8-15(23)22-14(7-19)12-4-3-11(17)6-13(12)18/h3-6,14H,8H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUGNTCRXHQIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.